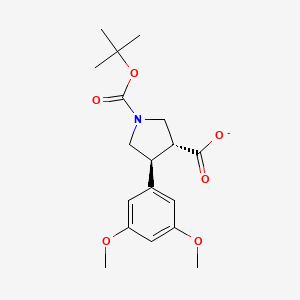
1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a tert-butyl ester group, making it a subject of interest for researchers in chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,5-Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Researchers may explore its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be investigated for its therapeutic properties or as a precursor to active pharmaceutical ingredients.
Industry: The compound may find applications in the development of new materials or as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- include other pyrrolidine derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H24NO6- |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(3R,4S)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(15(10-19)16(20)21)11-6-12(23-4)8-13(7-11)24-5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/p-1/t14-,15+/m1/s1 |
InChI-Schlüssel |
RICGJYCLRORGII-CABCVRRESA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


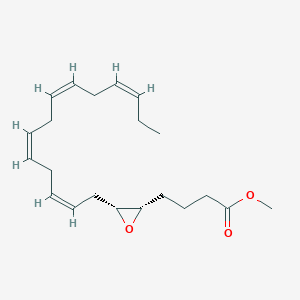
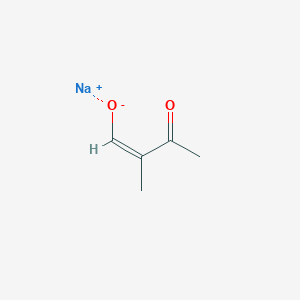

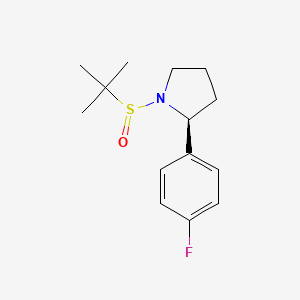
![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)

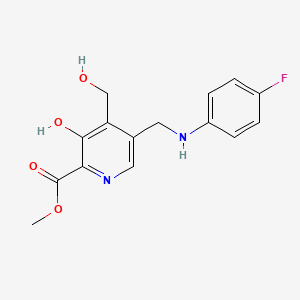



![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
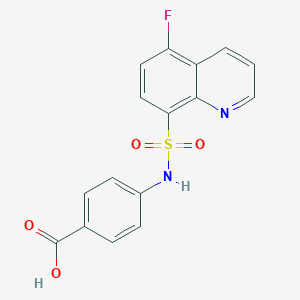
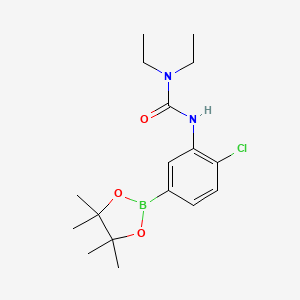
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
